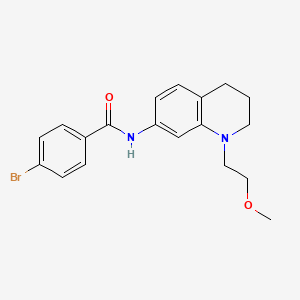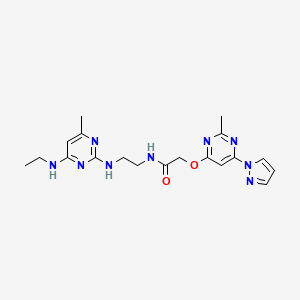
(S)-3-Amino-3-(2-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-3-Amino-3-(2-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is also known as “(2S)-2-amino-3-(2-nitrophenyl)propanoic acid” and has a molecular weight of 210.19 . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature .
Molecular Structure Analysis
The molecular structure of “(S)-3-Amino-3-(2-nitrophenyl)propanoic acid” consists of a total of 23 bonds. There are 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
“(S)-3-Amino-3-(2-nitrophenyl)propanoic acid” has a molecular weight of 195.17 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It also has 3 rotatable bonds .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A novel series including (S)-3-Amino-3-(2-nitrophenyl)propanoic acid derivatives was synthesized, showing significant antioxidant, anti-inflammatory, and antiulcer activities. These compounds, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, have been evaluated for their biological activities, revealing their potential in therapeutic applications (Subudhi & Sahoo, 2011).
Spectroscopic Profiling and Molecular Docking Analysis
3-Amino-3-(2-nitrophenyl) propanoic acid (3-ANPPA) has been extensively characterized through FT-IR, FT-Raman, and UV–Visible spectra. The molecule's electronic, nonlinear optical, and thermodynamic properties were analyzed using density functional theory (DFT). Additionally, its low toxicity levels and biological descriptors were evaluated through molecular docking, showing interactions with various proteins, indicating potential biomedical applications (Abraham et al., 2018).
Application in Photolabile Protecting Groups
The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, closely related to the 3-Amino-3-(2-nitrophenyl)propanoic acid structure, has been utilized as a photolabile protecting group for amino acids in solid-phase peptide synthesis. This application is crucial for creating peptide arrays, indicating its significant role in biochemical research and drug development (DeLisi et al., 2003).
Organotin(IV) Complex Synthesis for Biological Applications
Organotin(IV) complexes derived from N-Phthalimido β-amino acid derivatives, including 3-phthalimido-3(2-nitrophenyl) propanoic acid, have been synthesized and characterized. These complexes demonstrated promising antibacterial activity, and their interaction with the catalytic pocket of specific enzymes was analyzed through molecular docking, indicating potential pharmaceutical applications (Ahmed et al., 2021).
Biocatalysis Applications
S-3-Amino-3-phenylpropionic acid, a derivative of 3-Amino-3-(2-nitrophenyl)propanoic acid, was used in asymmetric biocatalysis, highlighting its importance as a pharmaceutical intermediate. The study demonstrated the ability of specific microorganisms to produce S-APA, underlining the compound's significance in biocatalytic processes and drug research (Li et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, 2-Nitrophenyl-ß-D-galactopyranoside, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(3S)-3-amino-3-(2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBOYULKNZTOMN-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(2-nitrophenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2854978.png)
![(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile](/img/structure/B2854979.png)

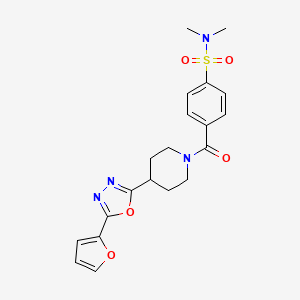
![N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2854984.png)
![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine hydrochloride](/img/structure/B2854985.png)
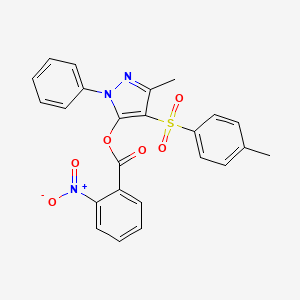


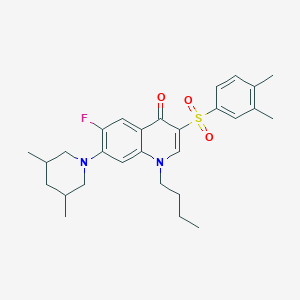
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2854994.png)

